molecular formula C16H11FN2O3 B2568960 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 518351-12-7

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Katalognummer B2568960
CAS-Nummer: 518351-12-7
Molekulargewicht: 298.273
InChI-Schlüssel: SATVAAIWIJCQBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as FIIN-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer treatment. This molecule belongs to the family of indolinone compounds and has been shown to selectively target the cysteine residue in the ATP-binding site of fibroblast growth factor receptor (FGFR) kinases.

Wirkmechanismus

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide selectively targets the cysteine residue in the ATP-binding site of FGFR kinases. This results in the inhibition of the kinase activity, which in turn leads to the downregulation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to exhibit potent inhibitory activity against FGFR1-4 kinases. This inhibition results in the downregulation of several signaling pathways that are involved in cell proliferation, survival, and angiogenesis. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments is its high selectivity for FGFR kinases. This allows for the specific targeting of these kinases without affecting other kinases in the cell. However, one of the limitations of using 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for the research on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. One potential direction is to explore the use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the potential use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in the treatment of other diseases that involve FGFR kinases, such as skeletal dysplasias. Additionally, further studies are needed to optimize the synthesis and formulation of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide for clinical use.

Synthesemethoden

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then subjected to a series of reactions that involve cyclization, oxidation, and deprotection to yield the final product, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its potential use in cancer treatment. FGFR kinases are known to play a crucial role in the growth and survival of cancer cells, and 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to selectively inhibit the activity of these kinases. Several studies have demonstrated the efficacy of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in inhibiting the growth of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVAAIWIJCQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxoindol-1-yl)-N-(4-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.